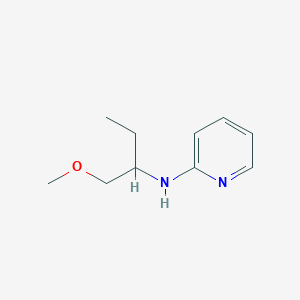

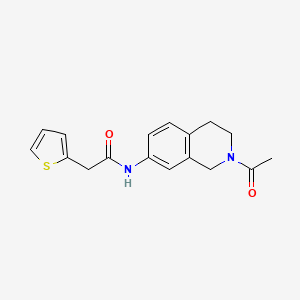

N-(1-methoxybutan-2-yl)pyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-methoxybutan-2-yl)pyridin-2-amine” is a chemical compound that has been used in various chemical reactions . It is traditionally challenging to access, and provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .

Molecular Structure Analysis

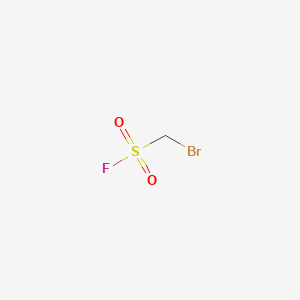

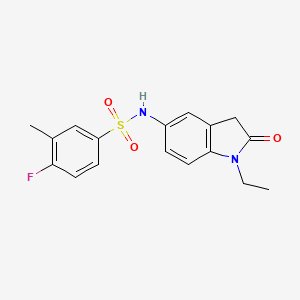

The molecular structure of “N-(1-methoxybutan-2-yl)pyridin-2-amine” is represented by the InChI code:1S/C10H16N2O/c1-3-9(8-13-2)12-10-6-4-5-7-11-10/h4-7,9H,3,8H2,1-2H3,(H,11,12) . The molecular weight of the compound is 180.25 . Chemical Reactions Analysis

While specific chemical reactions involving “N-(1-methoxybutan-2-yl)pyridin-2-amine” are not detailed in the available literature, related compounds such as N-(pyridin-2-yl)amides have been involved in various chemical reactions. For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis

“N-(1-methoxybutan-2-yl)pyridin-2-amine” is an oil at room temperature . It has a molecular weight of 180.25 . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Synthesis of N-(Pyridin-2-yl)amides

N-(Pyridin-2-yl)amides: are synthesized from α-bromoketones and 2-aminopyridines, which include N-(1-methoxybutan-2-yl)pyridin-2-amine as a starting material. This process is facilitated by iodine and tert-butyl hydroperoxide (TBHP) in toluene, promoting C–C bond cleavage under mild, metal-free conditions .

Creation of 3-Bromoimidazo[1,2-a]pyridines

The compound is also used in the formation of 3-bromoimidazo[1,2-a]pyridines , which are obtained via a one-pot tandem cyclization/bromination process. This reaction does not require a base and results in versatile 3-bromoimidazopyridines that can be further transformed into other chemical structures .

Development of Aromatic Ketones

Aromatic ketones: , particularly pyridin-2-yl-methanones , are important pharmaceutical intermediates. An efficient copper-catalyzed synthesis of these ketones from pyridin-2-yl-methanes, which includes our compound of interest, is achieved through direct Csp3-H oxidation with water under mild conditions .

Pharmaceutical Intermediates

The compound serves as a pharmacophore for molecules with significant biological and therapeutic value. It is a key intermediate in the development of various pharmaceuticals due to its attractive biological properties .

Anti-Fibrosis Activity

Some derivatives of N-(1-methoxybutan-2-yl)pyridin-2-amine have shown promising anti-fibrosis activity, potentially offering better results than existing treatments like Pirfenidone on certain cell lines .

Mechanistic Studies in Organic Synthesis

The compound is used in mechanistic studies to understand the role of water in oxidation reactions and to provide insights into water-involving oxidation processes .

Exploration of New Synthetic Methods

Researchers utilize N-(1-methoxybutan-2-yl)pyridin-2-amine to explore new methods for constructing amides directly by C–C bond cleavage, which is a developing approach in organic chemistry .

Investigation of Catalysis

The compound is involved in studies related to transition metal catalysis, particularly copper catalysis, to synthesize aromatic ketones from pyridin-2-yl-methanes .

Safety and Hazards

The safety information for “N-(1-methoxybutan-2-yl)pyridin-2-amine” indicates that it is potentially dangerous. The compound has been assigned the signal word “Danger” and is associated with hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

特性

IUPAC Name |

N-(1-methoxybutan-2-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-3-9(8-13-2)12-10-6-4-5-7-11-10/h4-7,9H,3,8H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWROXNHBJGRQOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC)NC1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methoxybutan-2-yl)pyridin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2742923.png)

![1-(4-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentane-1-carboxamide](/img/structure/B2742927.png)

![(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide](/img/structure/B2742932.png)

![6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2742936.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one](/img/structure/B2742938.png)

![methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2742939.png)